(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1260618-04-9
VCID: VC5269470
InChI: InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1
SMILES: C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl
Molecular Formula: C9H8ClF6N
Molecular Weight: 279.61

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

CAS No.: 1260618-04-9

Cat. No.: VC5269470

Molecular Formula: C9H8ClF6N

Molecular Weight: 279.61

* For research use only. Not for human or veterinary use.

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride - 1260618-04-9

Specification

CAS No. 1260618-04-9
Molecular Formula C9H8ClF6N
Molecular Weight 279.61
IUPAC Name (1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m1./s1
Standard InChI Key KBJQMJLPMZXUCR-OGFXRTJISA-N
SMILES C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features an ethylamine backbone substituted with two trifluoromethyl groups at the C2 position and a para-trifluoromethylphenyl group at the C1 position. The (R)-configuration at the chiral center distinguishes it from its enantiomer, influencing its biochemical interactions and synthetic pathways . The hydrochloride salt enhances solubility and stability, a common modification for amine-containing pharmaceuticals .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₇ClF₆N
Molecular Weight279.61 g/mol
Parent Compound (CID)56971965
Chiral Center Configuration(R)

Synthesis and Enantioselective Methodologies

Biocatalytic Asymmetric Synthesis

Recent advances in biocatalysis have enabled enantioselective synthesis of α-trifluoromethyl amines. Engineered variants of cytochrome c from Hydrogenobacter thermophilus catalyze N–H carbene insertion reactions using benzyl 2-diazotrifluoropropanoate, yielding α-trifluoromethyl amino esters with >99% yield and 95:5 enantiomeric ratio (er) . While this method targets structurally analogous compounds, its principles are extensible to the synthesis of (R)-2,2,2-trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride by modifying the aryl amine substrate .

Substrate and Protein Engineering

Adjusting diazo reagents (e.g., varying ester groups) inverts enzyme enantioselectivity, permitting access to both (R)- and (S)-enantiomers . Computational analyses reveal that steric and electronic interactions between the enzyme active site and the trifluoromethyl group dictate stereochemical outcomes, providing a blueprint for rational design .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. While specific solubility data for this compound are unavailable, analogous trifluoroethylamine hydrochlorides demonstrate solubility >100 mg/mL in aqueous solutions .

Spectroscopic Characteristics

  • NMR: The ¹⁹F NMR spectrum is expected to show distinct signals for the three equivalent fluorine atoms in the -CF₃ groups (δ ≈ -60 to -70 ppm) .

  • MS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 279.61 .

Applications in Medicinal Chemistry

Role as a Synthon

α-Trifluoromethyl amines are pivotal intermediates in drug discovery, enhancing metabolic stability and binding affinity . The para-trifluoromethylphenyl moiety in this compound may facilitate interactions with hydrophobic enzyme pockets, making it valuable for protease inhibitor development .

Derivatization Pathways

Chemoenzymatic diversification enables conversion to β-trifluoromethyl-β-amino alcohols and halides, expanding utility in synthesizing bioactive molecules . For example, hydrogenolysis of the benzyl ester in related compounds yields free amino acids for peptide synthesis .

ParameterValueSource
Hazard CodesF, C, T, Xi
Storage Temperature2–8°C
RIDADRUN 2733 (Class 3, PG II)

Protective Measures

Laboratory handling requires nitrile gloves, goggles, and fume hoods to mitigate inhalation risks . Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Recent Advances and Future Directions

Biocatalytic Innovations

The 2022 JACS study highlights enzyme engineering as a sustainable route to enantioenriched trifluoromethyl amines, circumventing traditional transition-metal catalysts . Future work may optimize Ht-Cc552 variants for broader substrate scope, including bulkier aryl amines .

Computational Modeling

Molecular dynamics simulations predict that substituting active-site residues (e.g., Met64 to Ala) reduces steric hindrance, improving activity toward para-substituted aryl amines . Such insights could accelerate the design of tailored catalysts for this compound.

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